molecular formula C20H22N2O2 B2606674 (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035007-62-4

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2606674
CAS No.: 2035007-62-4
M. Wt: 322.408
InChI Key: UNXDAGJTOLHXAX-BQYQJAHWSA-N
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Description

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound featuring a conjugated system with a furan ring, a pyrrolidine ring, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

    Coupling with Furan Derivative: The final step involves the coupling of the dihydroisoquinoline-pyrrolidine intermediate with a furan derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond in the prop-2-en-1-one moiety can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with neurological receptors, making it a candidate for the treatment of neurological disorders.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system might allow for interactions with electron-rich or electron-deficient sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with thiophene or phenyl rings. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(8-7-19-6-3-13-24-19)22-12-10-18(15-22)21-11-9-16-4-1-2-5-17(16)14-21/h1-8,13,18H,9-12,14-15H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXDAGJTOLHXAX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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